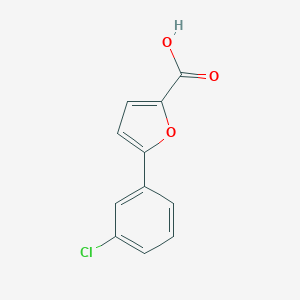

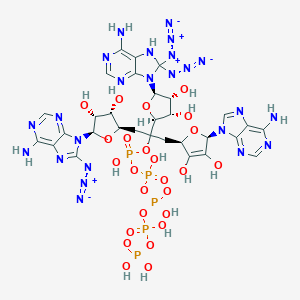

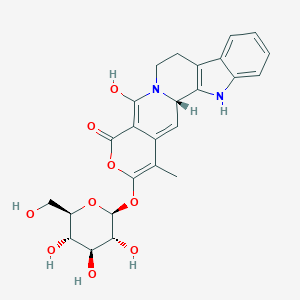

![molecular formula C5H4N4 B052564 3H-[1,2,3]トリアゾロ[4,5-c]ピリジン CAS No. 273-05-2](/img/structure/B52564.png)

3H-[1,2,3]トリアゾロ[4,5-c]ピリジン

説明

Synthesis Analysis

The synthesis of 3H-[1,2,3]Triazolo[4,5-c]pyridine derivatives has been accomplished through various methods, including metal-free intramolecular oxidative N-N bond formation and palladium-catalyzed chemoselective monoarylation. Zheng et al. (2014) developed a phenyliodine bis(trifluoroacetate)-mediated annulation for synthesizing 1,2,4-triazolo[1,5-a]pyridines, showcasing a metal-free approach with short reaction times and high yields (Zheng et al., 2014). Reichelt et al. (2010) described a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration, to synthesize [1,2,4]triazolo[4,3-a]pyridines with a variety of substituents (Reichelt et al., 2010).

Molecular Structure Analysis

Lorenc et al. (2007) conducted a comprehensive study on the molecular structure, vibrational dynamics, and energy levels of 1H- and 3H-1,2,3-triazolo[4,5-b]pyridine derivatives using density functional theory (DFT). This study revealed insights into the stabilization of these compounds through hydrogen bond formation and the impact of methyl substitution on the proton position within the triazole unit (Lorenc et al., 2007).

Chemical Reactions and Properties

Gao and Lam (2008) explored [3+2] cycloaddition reactions for synthesizing triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, demonstrating the versatility of these frameworks in producing diverse compounds with good yields and regioselectivity (Gao & Lam, 2008).

Physical Properties Analysis

Wu et al. (2015) investigated the photophysical properties of 3-aryl-[1,2,4]triazolo[4,3-a]pyridines, revealing excellent deep-blue emission and notable stability, indicating the potential of these compounds in materials science applications (Wu et al., 2015).

Chemical Properties Analysis

The chemical properties of 3H-[1,2,3]Triazolo[4,5-c]pyridine derivatives are closely linked to their molecular structure and synthesis routes. Notably, their reactivity and potential for further functionalization make them valuable in developing novel compounds with targeted properties. The research by Ibrahim et al. (2011) on the acylation of heteroaromatic amines to synthesize new derivatives underscores the chemical versatility and potential applications of these heterocycles (Ibrahim et al., 2011).

科学的研究の応用

医薬品化学

この化合物は、特にc-Met阻害剤の開発において、医薬品化学で使用されてきました . c-Metは、細胞の成長、生存、移動において重要な役割を果たすタンパク質キナーゼです。 このタンパク質を阻害することは、さまざまな種類の癌の治療に役立ちます .

GABA A調節活性

“3H-[1,2,3]トリアゾロ[4,5-c]ピリジン”はGABA A調節活性を示しました . GABA A受容体は、成熟した脊椎動物の中枢神経系における主要な抑制性化合物である神経伝達物質GABAに反応する神経伝達物質受容体の1種です。 これらの受容体を調節すると、神経疾患の治療に潜在的な用途があります .

蛍光プローブ

この化合物は蛍光プローブとして使用されてきました . 蛍光プローブは、特定の成分やプロセスを検出するために、さまざまな生物学的および化学的研究用途で使用されます .

ポリマーの構造ユニット

“3H-[1,2,3]トリアゾロ[4,5-c]ピリジン”はポリマーの構造ユニットとして使用されてきました . これらのポリマーは、太陽電池の開発など、さまざまな用途で使用できます .

BACE-1阻害

この化合物はBACE-1阻害を示しました . BACE-1は、アルツハイマー病に関連する脳内のアミロイドβペプチドの産生において重要な役割を果たす酵素です。 この酵素を阻害することは、アルツハイマー病の潜在的な治療戦略となりえます

Safety and Hazards

作用機序

Target of Action

The primary target of 3H-[1,2,3]Triazolo[4,5-c]pyridine is the c-Met receptor tyrosine kinase . This receptor has been extensively studied and is known to be a “druggable” target with promising results from early phase clinical trials .

Mode of Action

It is known to interact with its target, the c-met receptor tyrosine kinase

Biochemical Pathways

The c-met receptor tyrosine kinase, which is the compound’s primary target, is involved in several key cellular processes, including cell growth, survival, and migration . Therefore, it can be inferred that the compound may affect these processes.

Pharmacokinetics

One study has reported that a derivative of 3h-[1,2,3]triazolo[4,5-c]pyridine showed improved solubility, which could potentially enhance its bioavailability .

Result of Action

Given its target, it can be inferred that the compound may have effects on cell growth, survival, and migration .

Action Environment

Factors such as ph could potentially affect the solubility and therefore the bioavailability of the compound .

特性

IUPAC Name |

2H-triazolo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-2-6-3-5-4(1)7-9-8-5/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYMMINAALNVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NNN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181741 | |

| Record name | 1H-1,2,3-Triazlo(4,5-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

273-05-2 | |

| Record name | 1H-1,2,3-Triazlo(4,5-c)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazlo(4,5-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-[1,2,3]triazolo[4,5-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

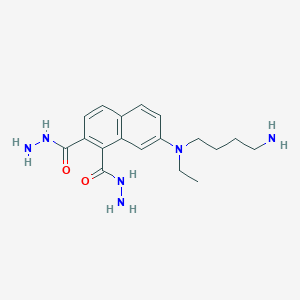

![2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-](/img/structure/B52499.png)

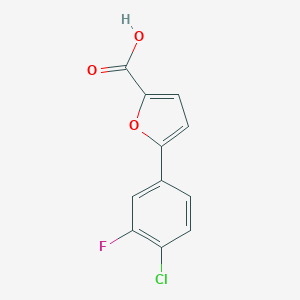

![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)